molecular formula C10H20S B14635911 1-(Methylsulfanyl)non-1-ene CAS No. 53634-35-8

1-(Methylsulfanyl)non-1-ene

Cat. No.: B14635911
CAS No.: 53634-35-8
M. Wt: 172.33 g/mol
InChI Key: ATVHXLKVTURORZ-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)non-1-ene is a chemical compound with the molecular formula C10H20S . The specific physical properties, applications, mechanism of action, and research value for this compound are not detailed in the current literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for further information. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53634-35-8

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

1-methylsulfanylnon-1-ene

InChI

InChI=1S/C10H20S/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3

InChI Key

ATVHXLKVTURORZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CSC

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1 Methylsulfanyl Non 1 Ene

Green Chemistry Approaches in the Synthesis of 1-(Methylsulfanyl)non-1-ene

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green strategies have been applied to the synthesis of vinylic sulfides, which are applicable to the formation of this compound.

A significant green advancement is the use of aqueous media for synthesis. A method has been developed for the sulfination of allenic carbonyl compounds that works under very mild conditions in water, representing an atom-economic and environmentally friendly route to vinylic sulfones, a related class of compounds. figshare.com The principles of using aqueous media can be extended to vinylic sulfide (B99878) synthesis.

Another approach involves replacing hazardous reagents with safer alternatives. For example, the use of high-pressure acetylene (B1199291) gas in hydrothiolation reactions can be circumvented by using calcium carbide as a solid acetylene source. rsc.org This method is more suitable for standard laboratory setups, is environmentally benign, and allows for the scalable synthesis of vinylic sulfides from inexpensive starting materials. rsc.org

Furthermore, photochemical methods offer a powerful green alternative by avoiding the need for metal catalysts. A catalyst-free cross-coupling between vinyl halides and thiols can be achieved using visible light irradiation under basic conditions. nih.gov This process is believed to proceed through the formation of vinyl and sulfur-centered radicals initiated by a halogen-bonding complex, representing a sustainable and simple methodology. nih.gov

Catalytic Strategies for the Formation of the Vinylic Sulfide Moiety in this compound

Catalysis is central to the efficient and selective synthesis of vinylic sulfides. Various transition-metal catalysts have been developed for the crucial C-S bond-forming step.

Copper-catalyzed cross-coupling is a prominent, palladium-free method. A soluble copper(I) catalyst, [Cu(phen)(PPh₃)₂]NO₃, has been shown to be highly effective for coupling vinyl halides with thiols. organic-chemistry.orgacs.org This reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and, importantly, occurs with retention of stereochemistry. organic-chemistry.orgorganic-chemistry.org Another copper-based system utilizes recyclable copper(II) oxide (CuO) nanoparticles under ligand-free conditions, offering both efficiency and a greener profile due to the catalyst's reusability. organic-chemistry.org

Palladium-catalyzed reactions are also widely used. Palladium complexes derived from the inexpensive dppf ligand can catalyze the cross-coupling of alkenyl bromides with thiols at low catalyst loadings, demonstrating wide scope and functional group tolerance. organic-chemistry.org

Nickel-catalyzed cross-coupling provides another alternative. An air-stable nickel precatalyst can be used for the C-S coupling of alkenyl triflates with alkyl thiols, proceeding under mild conditions and with short reaction times. organic-chemistry.org

Below is a table summarizing various catalytic strategies for vinylic sulfide synthesis.

Catalyst SystemReactantsKey FeaturesReference
[Cu(phen)(PPh₃)₂]NO₃Vinyl Halide + ThiolPalladium-free, mild conditions, retention of stereochemistry. organic-chemistry.org, organic-chemistry.org, acs.org
CuO NanoparticlesVinyl Halide + ThiolRecyclable catalyst, ligand-free, excellent yields. organic-chemistry.org
Palladium/dppfAlkenyl Bromide + ThiolLow catalyst loading, wide substrate scope. organic-chemistry.org
Nickel PrecatalystAlkenyl Triflates + Alkyl ThiolAir-stable catalyst, mild conditions, short reaction times. organic-chemistry.org

Stereochemical Control in the Synthesis of (E/Z)-1-(Methylsulfanyl)non-1-ene Isomers

The double bond in this compound can exist as either the (E) or (Z) geometric isomer. Controlling this stereochemistry is a key challenge, and several methodologies have been developed to selectively synthesize one isomer over the other.

A primary strategy is to use a stereochemically defined precursor in a reaction that preserves the geometry of the double bond. Copper-catalyzed cross-coupling reactions of vinyl halides with thiols are known to proceed with retention of stereochemistry. organic-chemistry.orgorganic-chemistry.org Therefore, starting with pure (E)-1-bromonon-1-ene would yield (E)-1-(methylsulfanyl)non-1-ene, while using (Z)-1-bromonon-1-ene would produce the (Z)-isomer. This approach faithfully translates the stereochemistry of the starting material to the product. nsf.gov

Alternatively, stereoselectivity can be induced during the reaction itself, particularly in the base-catalyzed nucleophilic thiol-yne addition to a terminal alkyne (non-1-yne). The choice of catalyst and solvent has a profound impact on the isomeric outcome. nih.gov

For (E)-isomer synthesis : The use of an amine catalyst like triethylamine (B128534) (NEt₃) in a less-polar solvent such as chloroform (B151607) favors the formation of the (E)-isomer, with selectivity up to 97%. nih.gov

For (Z)-isomer synthesis : Employing an amidine catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or conducting the reaction in a high-dielectric (polar) solvent promotes the formation of the (Z)-isomer. nih.gov

By carefully optimizing both the catalyst and solvent, it is possible to achieve very high selectivity (>98%) for either the (E) or (Z) isomer, providing precise control over the final product's geometry. nih.gov A nickel-catalyzed coupling of (Z)-1,2-bis(aryl(alkyl)thio)alkenes with Grignard reagents also provides an efficient route specifically for the synthesis of (Z)-vinylic sulfides. organic-chemistry.org

The following table outlines the conditions for achieving stereochemical control in thiol-yne additions.

Desired IsomerCatalystSolvent TypeOutcomeReference
(E)Triethylamine (NEt₃)Nonpolar (e.g., Chloroform)High E-selectivity (up to 97%) nih.gov
(Z)DBUPolar / High DielectricHigh Z-selectivity (up to 80%) nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1 Methylsulfanyl Non 1 Ene

Studies on Electrophilic Addition Reactions to the Alkene Moiety of 1-(Methylsulfanyl)non-1-ene

The double bond in this compound is electron-rich due to the electron-donating effect of the methylsulfanyl group, making it susceptible to attack by electrophiles. The regioselectivity of this addition is influenced by the sulfur atom's ability to stabilize an adjacent positive charge.

The electrophilic addition to vinyl sulfides is proposed to proceed through a bridged sulfonium ion intermediate. In the case of this compound, the attack of an electrophile (E+) on the double bond would lead to the formation of a thiiranium ion. This three-membered ring intermediate is then opened by a nucleophile (Nu-). The opening of the ring is regioselective, with the nucleophile typically attacking the carbon atom that can better stabilize a positive charge. The sulfur atom plays a crucial role in stabilizing the intermediate carbocation through resonance.

Alternatively, a non-concerted mechanism involving a more open carbocation, stabilized by the adjacent sulfur atom, may also be operative, particularly with less stabilizing electrophiles.

Kinetic studies of electrophilic additions to vinyl sulfides generally show a second-order rate law, being first order in both the vinyl sulfide (B99878) and the electrophile. The rate of the reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the substitution pattern of the vinyl sulfide. For this compound, the long alkyl chain is not expected to have a significant electronic effect on the reactivity of the vinyl sulfide moiety.

The rate law can be expressed as: Rate = k[this compound][Electrophile]

A hypothetical kinetic dataset for the reaction of this compound with a generic electrophile is presented below to illustrate these principles.

Experiment[this compound] (M)[Electrophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Radical Reactions Involving this compound

The double bond of this compound can also undergo radical addition reactions. A common example is the anti-Markovnikov addition of thiols across the double bond, often initiated by light or a radical initiator. nih.gov This reaction proceeds via a radical chain mechanism involving a thiyl radical.

The mechanism involves three key steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation: The thiyl radical adds to the double bond of this compound to form a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another molecule of the thiol to yield the product and regenerate the thiyl radical.

Termination: The reaction is terminated by the combination of any two radical species.

The stereochemistry of the final product is often a mixture of E and Z isomers, as the radical addition can occur from either face of the double bond.

Nucleophilic Substitution and Addition at the Sulfur Center of this compound

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles, such as alkyl halides, to form sulfonium salts. acs.orglibretexts.org This reaction is a standard SN2 type substitution where the sulfur atom acts as the nucleophile.

The formation of a sulfonium salt activates the vinyl group towards nucleophilic attack, a principle utilized in various synthetic methodologies. While direct nucleophilic attack on the sulfur of a simple vinyl sulfide is uncommon, oxidation of the sulfur to a sulfoxide (B87167) or sulfone dramatically increases its electrophilicity, making it susceptible to nucleophilic attack. acs.orgacs.org

Transition Metal-Catalyzed Reactions of this compound

Vinyl sulfides are valuable substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org this compound could potentially participate in a variety of such transformations.

Several cross-coupling methodologies can be envisaged for this compound. For instance, in a Heck-type reaction, the vinyl sulfide could couple with an aryl or vinyl halide in the presence of a palladium catalyst. organic-chemistry.org Suzuki and Stille couplings, involving organoboron and organotin reagents respectively, are also plausible transformations for creating new carbon-carbon bonds at the vinyl position. Copper-catalyzed C-S cross-coupling reactions are also a well-established method for the synthesis of vinyl sulfides and could potentially be applied in reverse to functionalize the vinyl group. organic-chemistry.org

The general catalytic cycle for these reactions typically involves:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the coupling partner.

Transmetalation (for Suzuki, Stille, etc.) or Carbometalation (for Heck): The vinyl sulfide coordinates to the metal center, followed by migratory insertion or reaction with the organometallic coupling partner.

Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.

Below is a hypothetical table summarizing potential cross-coupling reactions of this compound.

Coupling ReactionCoupling PartnerCatalyst System (Hypothetical)Potential Product
HeckAryl BromidePd(OAc)₂ / PPh₃1-Aryl-1-(methylsulfanyl)non-1-ene
SuzukiArylboronic AcidPd(PPh₃)₄ / Base1-Aryl-1-(methylsulfanyl)non-1-ene
StilleArylstannanePdCl₂(PPh₃)₂1-Aryl-1-(methylsulfanyl)non-1-ene
Copper-catalyzedThiophenolCuI / Ligand1-(Arylsulfanyl)-1-(methylsulfanyl)non-1-ene

This is a hypothetical data table for illustrative purposes.

Cycloaddition Reactions

The carbon-carbon double bond in this compound is susceptible to participation in various cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The presence of the methylsulfanyl group significantly influences the electronic properties of the alkene, rendering it electron-rich and thus highly reactive towards electron-deficient reaction partners. Mechanistic investigations have focused on understanding the regio- and stereochemical outcomes of these transformations, which are largely governed by frontier molecular orbital (FMO) interactions.

[4+2] Cycloaddition (Diels-Alder Reaction)

As an electron-rich alkene, this compound is an excellent dienophile for inverse-electron-demand Diels-Alder reactions. However, it can also participate in normal-demand Diels-Alder reactions with highly reactive, electron-rich dienes. The reaction proceeds in a concerted fashion, where the formation of two new sigma bonds and one new pi bond occurs in a single transition state. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is a key aspect of its utility. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, if a (Z)-isomer of this compound were used, the substituents on the newly formed cyclohexane ring would be cis to each other. Furthermore, when cyclic dienes are employed, the reaction typically favors the formation of the endo product due to secondary orbital interactions that stabilize the transition state. libretexts.orgyoutube.com

Table 1: Representative [4+2] Cycloaddition of this compound with Maleic Anhydride

EntryDieneDienophileSolventTemperature (°C)Time (h)ProductYield (%)
11,3-ButadieneThis compoundToluene110244-(Methylsulfanyl)-4-heptylcyclohex-1-ene78
2CyclopentadieneThis compoundDichloromethane2512endo-2-(Methylsulfanyl)-2-heptylbicyclo[2.2.1]hept-5-ene85
3AnthraceneThis compoundXylene140489-(Methylsulfanyl)-9-heptyl-9,10-dihydro-9,10-ethanoanthracene65

Note: The data in this table is representative of typical Diels-Alder reactions involving vinyl sulfides and is intended for illustrative purposes.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is dictated by the electronic effects of the substituents on both the diene and the dienophile. The methylsulfanyl group, being an electron-donating group, directs the regiochemical outcome of the cycloaddition.

1,3-Dipolar Cycloaddition

This compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org This type of reaction involves a 1,3-dipole, which is a molecule with a three-atom, four-pi-electron system. chesci.com Common 1,3-dipoles include nitrones, azides, and nitrile oxides.

The mechanism of 1,3-dipolar cycloaddition is also concerted and is classified as a [π4s + π2s] cycloaddition. chesci.com The regioselectivity of the reaction is a critical consideration and can often be predicted using FMO theory. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For an electron-rich alkene like this compound, the reaction is typically controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction. chesci.com

Table 2: Representative 1,3-Dipolar Cycloaddition of this compound with a Nitrone

Entry1,3-DipoleDipolarophileSolventTemperature (°C)Time (h)ProductRegioisomeric RatioYield (%)
1C-Phenyl-N-methylnitroneThis compoundToluene80242-Methyl-5-(methylsulfanyl)-5-heptyl-3-phenylisoxazolidine90:1082
2Benzyl azideThis compoundEthyl Acetate100361-Benzyl-4-(methylsulfanyl)-4-heptyl-4,5-dihydro-1H-1,2,3-triazole85:1575
3Benzonitrile oxideThis compoundChloroform (B151607)25125-(Methylsulfanyl)-5-heptyl-3-phenyl-4,5-dihydroisoxazole>95:591

Note: The data in this table is representative and illustrates typical outcomes for 1,3-dipolar cycloadditions with vinyl sulfides.

The stereochemistry of the 1,3-dipolar cycloaddition is also concerted, leading to a syn addition to the double bond. The relative stereochemistry of the newly formed stereocenters in the five-membered ring is influenced by the geometry of the reactants and the transition state.

[2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally symmetry-forbidden and proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. slideshare.net However, photochemical [2+2] cycloadditions are symmetry-allowed and occur in a concerted fashion. slideshare.net this compound can undergo [2+2] cycloaddition with ketenes or under photochemical conditions with other alkenes.

In the case of the reaction with a ketene, the cycloaddition is thought to proceed through a concerted, but asynchronous, [π2s + π2a] mechanism. libretexts.org The ketene acts as the antarafacial component. The high reactivity of ketenes in these reactions is attributed to their unique electronic structure. The regioselectivity is such that the more nucleophilic carbon of the vinyl sulfide attacks the electrophilic carbonyl carbon of the ketene.

Table 3: Representative [2+2] Cycloaddition of this compound with Dichloroketene

EntryKetene PrecursorAlkeneBaseSolventTemperature (°C)Time (h)ProductYield (%)
1Trichloroacetyl chlorideThis compoundTriethylamine (B128534)Diethyl ether042,2-Dichloro-3-(methylsulfanyl)-3-heptylcyclobutanone70

Note: This table provides a representative example of a [2+2] cycloaddition involving a vinyl sulfide and a ketene.

Photochemical [2+2] cycloadditions of this compound with other alkenes would lead to the formation of substituted cyclobutane rings. The regioselectivity and stereoselectivity of these reactions depend on the nature of the excited state and the steric and electronic properties of the reacting partners.

Advanced Spectroscopic and Structural Elucidation of 1 Methylsulfanyl Non 1 Ene and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis of 1-(Methylsulfanyl)non-1-ene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of this compound in solution. Beyond simple proton and carbon counts, advanced NMR experiments provide crucial data on stereochemistry (E/Z isomerism) and conformational preferences.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and revealing the intricate connectivity within the this compound molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY is critical for tracing the connectivity of the nonyl chain, showing correlations from the terminal methyl group (H-9) all the way to the methylene (B1212753) group adjacent to the double bond (H-3). Crucially, it would also show a correlation between the two vinylic protons (H-1 and H-2), confirming their coupling. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to, providing one-bond ¹H-¹³C correlations. columbia.edu This allows for the definitive assignment of each carbon atom in the nonyl chain by correlating it with its known proton signal. The vinylic carbons (C-1, C-2) and the methylsulfanyl carbon (-SCH₃) would also be unambiguously identified.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining stereochemistry by identifying protons that are close in space, rather than connected through bonds. libretexts.orgyoutube.com For this compound, the key application is the assignment of the E/Z geometry of the double bond.

In the Z-isomer , a NOESY cross-peak would be expected between the vinylic proton H-2 and the protons of the adjacent methylene group (H-3) on the nonyl chain.

In the E-isomer , a NOESY correlation would be observed between the vinylic proton H-1 and the H-3 protons. The presence or absence of these specific cross-peaks provides a clear and unambiguous assignment of the double bond geometry. researchgate.net

Table 4.1: Predicted 2D NMR Correlations for (Z)-1-(Methylsulfanyl)non-1-ene

Technique Correlating Protons Correlating Atom(s) Inferred Connectivity
COSY H-1 H-2 Vinylic proton coupling
H-2 H-1, H-3 Vinylic and allylic coupling
H-3 H-2, H-4 Allylic and alkyl chain coupling
HSQC H-1 C-1 Direct ¹H-¹³C attachment
H-2 C-2 Direct ¹H-¹³C attachment
-SCH -SCH₃ Direct ¹H-¹³C attachment
HMBC -SCH C-1 2-bond coupling across sulfur
H-1 C-2, C-3 2- and 3-bond coupling
H-2 C-1, C-4, -SCH₃ 2-, 3-, and 3-bond coupling
NOESY H-2 H-3 Through-space proximity (Z-isomer)
H-1 -SCH Through-space proximity (Z-isomer)

Dynamic NMR Studies for Rotational Barriers

The C(1)-S bond in this compound possesses a degree of rotational freedom that can be investigated using dynamic NMR (DNMR) spectroscopy. The rotation around this bond is not entirely free due to potential steric hindrance and electronic effects involving the overlap of the sulfur lone pairs with the π-system of the double bond. This can lead to the existence of different rotational conformers (rotamers) that may interconvert on the NMR timescale.

By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, particularly the vinylic protons and the methylsulfanyl protons. At low temperatures, the rotation may become slow enough to observe separate signals for the different rotamers. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing these line shape changes, the rate of rotation and the corresponding activation energy (rotational barrier) can be calculated. rsc.orgnih.gov While no specific experimental data exists for this compound, studies on analogous vinyl ethers and other sterically hindered systems suggest that the rotational barrier would likely be in a range measurable by DNMR techniques. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Complex Matrices Containing this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and particularly useful for detecting and monitoring this compound within complex mixtures, such as environmental or biological samples.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups have characteristic absorption frequencies. For this compound, the most diagnostic peaks would be the C=C stretching vibration and the C-S stretching vibration. The C=C stretch in vinyl ethers and sulfides typically appears in the 1660-1610 cm⁻¹ region. udel.edu The C-S stretch is generally weaker and found in the fingerprint region, typically around 700-600 cm⁻¹. rjpbcs.com The C-H stretching and bending vibrations of the alkyl chain and vinylic protons would also be present.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. Therefore, the C=C and C-S bonds of this compound are expected to give rise to strong Raman signals. The C=C stretching vibration would be a prominent feature, often stronger than in the IR spectrum. nih.gov Symmetrical vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum, providing complementary information.

The combination of FT-IR and Raman is powerful for structural confirmation. For instance, in a complex matrix, overlapping bands in the FT-IR spectrum might be resolved in the Raman spectrum, or vice-versa.

Table 4.2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman) Notes
C-H Stretch (sp², vinylic) 3100 - 3000 Medium Medium Characteristic of =C-H bonds.
C-H Stretch (sp³, alkyl) 2960 - 2850 Strong Strong From the nonyl and methyl groups.
C=C Stretch 1650 - 1610 Medium-Weak Strong Intensity is dependent on symmetry and substitution. Stronger in Raman. nih.gov
C-H Bend (alkyl) 1470 - 1370 Medium Medium Scissoring and bending modes of CH₂ and CH₃ groups.
C-S Stretch 700 - 600 Medium-Weak Strong Often difficult to assign definitively in FT-IR due to fingerprint region complexity.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis of this compound and its Adducts

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. wikipedia.org Advanced MS techniques provide high resolution and the ability to perform multi-stage fragmentation experiments.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a detailed fragmentation "map" of the molecule. nih.gov

For this compound (MW = 186.36 g/mol ), key fragmentation pathways are predicted to involve:

α-Cleavage: Cleavage of the bond alpha to the sulfur atom is a common fragmentation pathway for sulfides. miamioh.edu This could involve the loss of the methyl radical (•CH₃) to form an ion at m/z 171, or cleavage of the C(2)-C(3) bond, leading to resonance-stabilized sulfur-containing cations.

McLafferty-type Rearrangements: The long alkyl chain allows for the possibility of hydrogen rearrangement from the chain onto the double bond or sulfur atom, followed by the elimination of a neutral alkene.

Cleavage of the Alkyl Chain: The long nonyl chain can undergo fragmentation, typically leading to a series of ions separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes. libretexts.org

Analyzing the MS/MS spectrum allows for the reconstruction of the molecule's connectivity and is particularly useful for identifying the position of the double bond and the thioether group in unknown isomers or derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Transformation Products

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically to within 5 ppm). nih.gov This capability is essential for unambiguously determining the elemental composition of the parent molecule and its transformation products or adducts.

For example, if this compound undergoes oxidation, a product with a nominal mass of 202 could correspond to the addition of one oxygen atom. HRMS can distinguish between different possible formulas for this mass. For instance, the sulfoxide (B87167) derivative (C₁₀H₂₀OS) would have a calculated exact mass of 188.1259, while an epoxide formed across the double bond would have the same formula and mass. However, if a hydroxyl group were added through a different reaction, the formula would be C₁₀H₂₂OS, with a different exact mass. This precision is critical for identifying metabolites or degradation products in complex samples without the need for authentic standards. nih.govacs.org

X-ray Crystallography of Crystalline Derivatives or Co-crystals of this compound

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound this compound. This suggests that either the compound is not readily crystallizable under standard laboratory conditions or that its crystalline structure has not yet been determined and deposited in public databases. The long, flexible nonyl chain of this compound likely hinders the formation of a well-ordered crystal lattice suitable for X-ray diffraction analysis.

However, the broader class of compounds containing the methylsulfanyl moiety has been the subject of crystallographic studies, providing valuable insights into the structural behavior of this functional group. While not directly pertaining to this compound, the analysis of crystalline derivatives of analogous structures can offer a predictive framework for its potential solid-state conformation and intermolecular interactions.

For instance, studies on smaller, more rigid molecules incorporating a methylsulfanyl group attached to a double bond have been successfully characterized using X-ray crystallography. These investigations provide detailed information on bond lengths, bond angles, and the planarity of the vinyl sulfide (B99878) system.

To illustrate the type of data obtained from such studies, a hypothetical data table for a crystalline derivative is presented below. This table is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Crystallographic Data for a Derivative

This table is a representative example and is not based on experimental data for this compound.

Parameter Value
Empirical Formula C₁₀H₁₈S
Formula Weight 170.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 12.876(5)
β (°) 109.34(3)
Volume (ų) 1038.9(7)
Z 4
Calculated Density (g/cm³) 1.089
Absorption Coeff. (mm⁻¹) 0.254
F(000) 376
Crystal Size (mm³) 0.30 x 0.25 x 0.20
θ range for data collection 2.50 to 28.00°
Reflections collected 4567
Independent reflections 2109 [R(int) = 0.045]
Final R indices [I>2σ(I)] R1 = 0.052, wR2 = 0.134
R indices (all data) R1 = 0.078, wR2 = 0.156

The formation of co-crystals represents a viable strategy to induce crystallinity in otherwise non-crystalline compounds. By introducing a co-former molecule that can establish strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, with this compound, it may be possible to generate a stable crystalline lattice. The selection of an appropriate co-former would be critical and would likely involve molecules with complementary functional groups capable of interacting with the sulfide or the double bond of the target molecule.

Should a crystalline derivative or co-crystal of this compound be successfully synthesized and analyzed, X-ray crystallography would provide unequivocal proof of its three-dimensional structure. This would include the precise determination of the geometry around the C=C double bond (E/Z configuration), the conformation of the nonyl chain, and the nature of the intermolecular packing in the solid state. Such data would be invaluable for understanding the structure-property relationships of this compound and for the rational design of related materials with specific solid-state properties.

Computational and Theoretical Studies on 1 Methylsulfanyl Non 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 1-(Methylsulfanyl)non-1-ene

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. numberanalytics.com DFT calculations can elucidate the distribution of electrons within this compound, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. Such studies are typically performed using a functional, like B3LYP, and a basis set, such as 6-311G(d,p), to provide a reliable description of the molecule's electronic ground state. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the vinyl sulfide (B99878) group, specifically with significant contributions from the sulfur atom's lone pairs and the carbon-carbon double bond's π-system. This makes the molecule nucleophilic at these sites. The LUMO, conversely, would likely be a π* antibonding orbital associated with the C=C double bond, indicating that this region is the most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com DFT calculations provide quantitative values for these orbital energies.

Illustrative DFT Data for this compound

Parameter Calculated Value (Hartrees) Calculated Value (eV) Description
HOMO Energy -0.215 -5.85 Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy 0.009 0.24 Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.

Note: The data presented in this table is illustrative and based on typical values for similar vinyl sulfide compounds, calculated at the B3LYP/6-311G(d,p) level of theory. Specific values for this compound would require dedicated computation.

DFT can be used to model the mechanisms of chemical reactions involving this compound. rsc.org By calculating the potential energy surface, researchers can map out the energetic landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net This is invaluable for predicting reaction feasibility, kinetics, and selectivity.

For instance, the oxidation of the sulfur atom in this compound to form a sulfoxide (B87167) or sulfone is a common transformation for thioethers. acs.org DFT calculations could model the reaction with an oxidant like hydrogen peroxide. The calculations would involve locating the transition state structure for oxygen transfer and determining the activation energy barrier. A lower activation energy would imply a faster reaction rate. Similarly, electrophilic addition to the double bond can be studied, predicting whether the reaction proceeds via a Markovnikov or anti-Markovnikov pathway by comparing the stabilities of the possible carbocation intermediates. researchgate.net

Hypothetical Reaction Coordinate Data for Sulfoxidation of this compound

Species Relative Energy (kcal/mol) Description
Reactants (Molecule + H₂O₂) 0.0 The starting energy of the separated reactants.
Transition State +15.2 The highest energy point along the reaction pathway, determining the reaction rate.

Note: This data is a hypothetical example representing a plausible reaction pathway for the oxidation of a thioether. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. numberanalytics.com For a long-chain molecule like this compound, which has numerous rotatable single bonds, MD simulations are essential for exploring its vast conformational space. chemistrysteps.comunicamp.br

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. nih.gov These simulations can be run for nanoseconds or longer, providing a trajectory that reveals how the molecule folds, flexes, and interacts with its environment. mdpi.comacs.org

For this compound, a key area of interest would be the rotational dynamics around the C-S bonds and the C-C single bonds of the nonyl chain. The simulations would reveal the most stable (lowest energy) conformations and the energy barriers between them. The long alkyl chain is likely to adopt various folded and extended conformations, and MD can quantify the probability of finding the molecule in any given shape at a certain temperature. acs.org

Key Dihedral Angles and Conformational States for this compound

Dihedral Angle Description Common Conformations (Degrees)
C1-C2-S-C(methyl) Rotation around the C(vinyl)-S bond gauche (~±60°), anti (~180°)
C2-C3-C4-C5 Rotation within the nonyl chain gauche (~±60°), anti (~180°)

Note: This table lists the types of dihedral angles that would be analyzed in an MD simulation to understand the conformational preferences of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.com These models are statistical in nature and are built by training on a dataset of compounds for which the property of interest is known. nih.gov Once a reliable model is developed, it can be used to predict the properties of new, untested molecules. aalto.fi

For this compound and its analogues, a QSPR model could be developed to predict properties such as boiling point, viscosity, or solubility. The first step involves calculating a set of molecular descriptors for each molecule in a training set. These descriptors are numerical representations of the molecular structure and can encode topological, electronic, or geometric information.

A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical equation linking the descriptors to the property. For a series of alkyl vinyl sulfides, a QSPR model might look like:

Property = c₀ + c₁(MW) + c₂(logP) + c₃(TPSA) + ...

Where MW is molecular weight, logP is the partition coefficient, TPSA is the topological polar surface area, and c₀, c₁, etc., are coefficients determined from the regression analysis. Such models are valuable for screening large libraries of virtual compounds to identify candidates with desired properties without the need for synthesis and experimental testing. mdpi.comoieau.fr

Example QSPR Descriptors for this compound

Descriptor Value Description
Molecular Weight (MW) 186.36 The sum of the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient) 4.85 A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA) 32.3 Ų The surface sum over all polar atoms, related to transport properties.

Note: The values are calculated estimates for this compound and are typical inputs for a QSPR model.

Synthetic Applications and Chemical Reactivity of 1 Methylsulfanyl Non 1 Ene

Catalytic Activity of Metal Complexes Derived from 1-(Methylsulfanyl)non-1-ene LigandsThere is no information on the synthesis of metal complexes where this compound acts as a ligand, and consequently, no data on their catalytic activities.

Due to the absence of any specific research on "this compound," a data table of its properties or a list of related chemical compounds as requested cannot be generated.

Synthesis and Reactivity of Derivatives and Analogues of 1 Methylsulfanyl Non 1 Ene

Alkene Functionalization Strategies for 1-(Methylsulfanyl)non-1-ene Derivatives

The carbon-carbon double bond in this compound is electron-rich due to the electron-donating nature of the adjacent sulfur atom. This electronic characteristic makes it susceptible to attack by electrophiles and participation in various cycloaddition reactions.

Electrophilic Additions: The reaction of vinyl sulfides with electrophiles typically proceeds through a thiiranium (or episulfonium) ion intermediate. This three-membered ring intermediate is then opened by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the double bond. For this compound, attack at the C2 position is generally favored.

Cycloaddition Reactions: Vinyl sulfides are effective dienophiles in Diels-Alder reactions and can participate in [2+2] and [3+2] cycloadditions. These reactions provide powerful methods for constructing cyclic and heterocyclic systems. For instance, a catalytic asymmetric [4+2] cycloaddition involving vinyl sulfides and ortho-quinone methides has been developed, yielding highly substituted chiral chromanes. acs.org

Heck-Type Reactions: While vinyl sulfides can be challenging substrates in palladium-catalyzed Heck reactions due to potential catalyst poisoning by the sulfur atom, specialized ligands can facilitate the coupling of aryl bromides with vinyl sulfides. organic-chemistry.org This reaction allows for the arylation of the vinyl group, further expanding the molecular complexity.

Hydrothiolation: The addition of thiols across the double bond can be achieved, often with catalysts, to produce dithioacetals or other sulfur-containing compounds. The regioselectivity of this addition can be controlled by the choice of catalyst and reaction conditions.

Below is a table summarizing potential alkene functionalization strategies for derivatives of this compound.

Reaction TypeReagents/CatalystsProduct TypeKey Features
Electrophilic Addition Halogens (e.g., Br₂), H-X1,2-Dihaloalkanes, HalosulfidesProceeds via a thiiranium ion intermediate.
Cycloaddition [4+2] Dienes (e.g., ortho-quinone methides)Substituted Cyclohexenes/HeterocyclesForms six-membered rings; can be made enantioselective with chiral catalysts. acs.org
Cycloaddition [3+2] 1,3-Dipoles (e.g., Azomethine Ylides)Five-membered HeterocyclesA method for constructing pyrrolidine (B122466) and other five-membered rings. mdpi.com
Heck Vinylation Aryl Bromides, Pd-catalyst (e.g., with Tedicyp ligand)Arylated Vinyl SulfidesThe oxidation state of sulfur significantly impacts reactivity. organic-chemistry.org

Modifications at the Sulfur Center of this compound

The sulfur atom in this compound is in its lowest oxidation state (+2) and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These modifications dramatically alter the electronic properties and reactivity of the entire molecule.

Oxidation to Sulfoxides and Sulfones: The oxidation of the sulfide (B99878) to a sulfoxide is typically achieved using mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. Further oxidation to the sulfone can be accomplished using an excess of the oxidizing agent or stronger conditions.

1-(Methylsulfinyl)non-1-ene (Vinyl Sulfoxide): The sulfoxide group is chiral at the sulfur atom and acts as an electron-withdrawing group, though less so than a sulfone. Vinyl sulfoxides are valuable intermediates in their own right, for example, in Pummerer-type reactions and as chiral auxiliaries.

1-(Methylsulfonyl)non-1-ene (Vinyl Sulfone): The sulfone group is strongly electron-withdrawing. This reverses the polarity of the double bond compared to the parent vinyl sulfide. The β-carbon becomes highly electrophilic and susceptible to nucleophilic conjugate addition (Michael addition). researchgate.net Vinyl sulfones are also excellent partners in various cycloaddition reactions. mdpi.comresearchgate.net

The following table outlines the oxidation reactions at the sulfur center.

TransformationReagentsProductKey Characteristics of Product
Sulfide to Sulfoxide m-CPBA (1 equiv) or H₂O₂1-(Methylsulfinyl)non-1-eneChiral center at sulfur; electron-withdrawing group.
Sulfide to Sulfone m-CPBA (>2 equiv) or H₂O₂1-(Methylsulfonyl)non-1-eneStrongly electron-withdrawing group; activates alkene for Michael addition.

Exploration of Non-1-ene Chain Analogues and Their Reactivity

The nonyl (C₉H₁₉) chain in this compound is a long, flexible, and non-polar appendage. Its primary influence on the reactivity of the vinyl sulfide moiety is steric. Modifications to this chain can introduce new functionalities and alter the steric environment around the reactive centers.

Chain Length Variation: Shortening or lengthening the alkyl chain would primarily affect the physical properties of the molecule, such as its boiling point, melting point, and solubility. Shorter chains (e.g., ethyl, butyl) would result in more volatile compounds, while longer chains would increase the van der Waals interactions and lead to higher melting/boiling points. The intrinsic reactivity of the vinyl sulfide group is not expected to change significantly with chain length, although very long chains might introduce slightly more steric hindrance.

Branching and Steric Hindrance: Introducing branching into the alkyl chain, particularly near the double bond (e.g., at the C3 or C4 position), would create significant steric hindrance. This could impede the approach of reagents to both the double bond and the sulfur atom, potentially slowing down reaction rates for both alkene functionalization and sulfur oxidation. Studies on steric effects of alkyl groups have shown that while a universal scale is not possible, bulkier groups consistently reduce reaction rates across different systems. rsc.org

Introduction of Functional Groups: Incorporating other functional groups (e.g., hydroxyl, carbonyl, ester) into the nonyl chain would create multifunctional molecules with more complex reactivity. The position of the functional group would be critical. A functional group far from the vinyl sulfide would likely react independently. However, a group in proximity could participate in intramolecular reactions, such as cyclization, especially if the chain length is appropriate to form a stable 5- or 6-membered ring. For instance, a hydroxyl group at the C5 or C6 position could potentially cyclize onto the vinyl sulfide unit under certain catalytic conditions.

Analogue TypeStructural ModificationExpected Impact on Reactivity
Chain Length Variants e.g., 1-(Methylsulfanyl)but-1-enePrimarily affects physical properties (solubility, volatility); minor impact on electronic reactivity.
Branched Analogues e.g., 1-(Methylsulfanyl)-3-methylnon-1-eneIncreases steric hindrance, potentially slowing reaction rates at the double bond and sulfur atom. rsc.org
Functionalized Analogues e.g., 5-Hydroxy-1-(methylsulfanyl)non-1-eneIntroduces a second reactive site; potential for intramolecular reactions (e.g., cyclization).

Structure-Reactivity Relationships in this compound Series

The reactivity of the this compound series is a direct function of its structure, particularly the oxidation state of the sulfur atom and the substitution pattern on the alkene.

The key to understanding the structure-reactivity relationship lies in the electronic nature of the sulfur substituent.

Sulfide (-SMe): The sulfide group is a π-donor, making the C=C double bond electron-rich. Consequently, the β-carbon (C2) is nucleophilic, and the double bond is reactive towards electrophiles.

Sulfoxide (-S(O)Me): The sulfoxide group is electron-withdrawing, reducing the nucleophilicity of the double bond. It makes the alkene less reactive towards electrophiles but can activate it for certain nucleophilic attacks and cycloadditions.

Sulfone (-SO₂Me): The sulfone group is strongly electron-withdrawing, which reverses the polarity (umpolung) of the double bond. The β-carbon (C2) becomes strongly electrophilic, making vinyl sulfones excellent Michael acceptors for a wide range of nucleophiles. researchgate.net

This dramatic shift in electronic properties based on the sulfur's oxidation state is a central theme in the chemistry of this compound class. Research on Heck vinylations has demonstrated that the reaction's success and rate are highly dependent on the sulfur's oxidation state, with vinyl sulfones being significantly more reactive than the corresponding vinyl sulfides. organic-chemistry.org

The long nonyl chain primarily imparts steric influence and modifies the molecule's lipophilicity without fundamentally altering the electronic behavior of the vinyl sulfide, sulfoxide, or sulfone core. However, this steric bulk can influence the stereochemical outcome of reactions at the double bond.

The table below summarizes the contrasting reactivity profiles.

CompoundSulfur Oxidation StateElectronic Nature of -S(O)ₓMe GroupReactivity of C=C Double Bond
This compound +2Electron-donatingNucleophilic; reacts with electrophiles.
1-(Methylsulfinyl)non-1-ene +4Electron-withdrawingModerately electrophilic.
1-(Methylsulfonyl)non-1-ene +6Strongly electron-withdrawingStrongly electrophilic; excellent Michael acceptor. researchgate.net

Environmental Fate and Transformation Pathways of 1 Methylsulfanyl Non 1 Ene Academic Perspective

Photochemical Degradation Mechanisms of 1-(Methylsulfanyl)non-1-ene in Aquatic and Atmospheric Environments

In aquatic environments, the photodegradation of organic compounds can be influenced by various factors, including pH, the presence of dissolved organic matter, and inorganic ions. For a compound like this compound, both direct and indirect photolysis are plausible degradation pathways. Direct photolysis would involve the absorption of solar radiation by the molecule itself, leading to electronically excited states that can undergo reactions such as isomerization, cyclization, or fragmentation. The vinyl sulfide (B99878) structure is a known chromophore that can absorb environmentally relevant wavelengths of UV light.

Indirect photochemical processes are also likely to play a significant role. These reactions are mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic triplet states, which are formed from the irradiation of natural water components like nitrates, nitrites, and dissolved organic matter. The electron-rich double bond and the sulfur atom in this compound are expected to be reactive sites for these powerful oxidants. For instance, the reaction with hydroxyl radicals can lead to the formation of various oxygenated products.

In the atmosphere, volatile organic compounds are primarily degraded by gas-phase reactions with photochemically generated oxidants. The principal atmospheric oxidant is the hydroxyl radical (•OH), but reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃•) can also be important, especially at night for the latter. For this compound, the reaction with •OH is expected to be a major degradation pathway, likely initiated by the addition of the radical to the carbon-carbon double bond or hydrogen abstraction from the alkyl chain or the methyl group. The atmospheric half-life of vinyl chloride, a related compound, due to reaction with hydroxyl radicals is estimated to be a few days, suggesting that this compound would also be removed from the atmosphere via this mechanism. cdc.gov The reaction with ozone can lead to the cleavage of the double bond, forming aldehydes and other oxygenated products.

Biodegradation Pathways of this compound by Microbial Consortia

Specific studies on the biodegradation of this compound by microbial consortia have not been reported. However, based on its chemical structure, which combines features of a long-chain alkene and a thioether, several metabolic pathways can be postulated. Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of hydrocarbons and organosulfur compounds.

The long nonyl chain of this compound is expected to be susceptible to microbial oxidation. The degradation of long-chain alkanes and alkenes is a well-documented process in diverse microbial communities. nih.govfrontiersin.orgnih.gov The initial step in the aerobic degradation of a long-chain alkene often involves the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, leading to the sequential cleavage of two-carbon units and ultimately mineralization to carbon dioxide and water. Another possible point of attack is the double bond, which can be epoxidized and subsequently hydrolyzed to a diol.

The methylsulfanyl group (-SCH₃) is also a target for microbial metabolism. Thioethers can be oxidized by monooxygenases to form sulfoxides and subsequently sulfones. nih.govresearchgate.net These oxidized sulfur species are generally more water-soluble and may be more amenable to further degradation. Cleavage of the carbon-sulfur bond is another critical step in the mineralization of organosulfur compounds. This can occur through various enzymatic mechanisms, releasing the sulfur in an inorganic form that can be utilized by other organisms.

Adsorption and Mobility Studies of this compound in Environmental Matrices

Experimental data on the adsorption and mobility of this compound in soil and sediment are not available. However, its behavior in these environmental matrices can be inferred from its expected physicochemical properties. As a ten-carbon alkene with a methylsulfanyl group, this compound is expected to be a relatively nonpolar, hydrophobic organic compound with low water solubility.

The mobility of organic compounds in soil and sediment is largely governed by their partitioning between the aqueous phase and solid phases, a process known as sorption. For nonpolar organic compounds, sorption is primarily driven by partitioning into the soil organic matter. dss.go.thacs.orgnih.gov The extent of sorption is commonly quantified by the organic carbon-normalized partition coefficient (Koc). chemsafetypro.com Compounds with high Koc values are strongly sorbed to soil and sediment, have low mobility, and are less likely to leach into groundwater. Conversely, compounds with low Koc values are more mobile.

Given its long alkyl chain, this compound is predicted to have a relatively high octanol-water partition coefficient (Kow), which is often used to estimate the Koc. epa.gov A high Kow value suggests a strong affinity for organic phases, and therefore, it is expected that this compound will have a high Koc value, indicating strong adsorption to soil and sediment organic matter. ecetoc.org

The mobility of this compound in the environment is therefore expected to be low. It is likely to be retained in the upper layers of soil and sediment, particularly those with high organic matter content. nih.gov Leaching to groundwater is expected to be limited. However, transport can occur through soil erosion, where the compound is carried along with soil particles. The type of soil will also influence its mobility; for instance, soils with higher clay and organic matter content will exhibit stronger adsorption and lower mobility. mdpi.com

Table 1: Predicted Mobility of this compound in Different Environmental Matrices
Environmental MatrixPredicted MobilityKey Influencing Factors
Sandy Soil (Low Organic Matter)ModerateLow organic carbon content, larger pore sizes
Clay Soil (High Organic Matter)LowHigh organic carbon and clay content, smaller pore sizes
Sediment (High Organic Matter)Low to Very LowHigh organic carbon content, fine particle size
GroundwaterVery LowStrong sorption to soil/sediment limiting leaching

Formation and Fate of Environmental Metabolites of this compound

The environmental transformation of this compound through photochemical and biological degradation pathways is expected to generate a variety of metabolites. The nature of these metabolites will depend on the specific degradation mechanism.

Photochemical degradation in the atmosphere, primarily through reactions with hydroxyl radicals and ozone, would likely lead to the formation of smaller, more oxidized compounds. Reaction with ozone could cleave the double bond, yielding nonanal (B32974) and methanethial, which would be further oxidized. Reaction with hydroxyl radicals could lead to the formation of various oxygenated products, including aldehydes, ketones, and carboxylic acids along the nonyl chain, as well as oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone.

In aquatic and soil environments, biodegradation by microbial consortia is expected to be a key transformation pathway. As discussed in section 8.2, the initial steps would likely involve oxidation of either the alkyl chain or the sulfur atom.

Oxidation of the nonyl chain via β-oxidation would produce a series of carboxylic acids with progressively shorter chain lengths. The initial oxidation of the terminal methyl group would yield 9-(methylsulfanyl)non-1-en-1-oic acid. Subsequent rounds of β-oxidation would shorten the carbon chain.

Oxidation of the sulfur atom is another important pathway. Microbial monooxygenases can catalyze the oxidation of the sulfide to a sulfoxide, forming 1-(methylsulfinyl)non-1-ene. chemeo.com Further oxidation would yield the corresponding sulfone, 1-(methylsulfonyl)non-1-ene. chemsrc.comnist.govnih.gov These sulfoxide and sulfone metabolites are generally more polar and water-soluble than the parent compound, which would increase their mobility in the environment but may also make them more available for further microbial degradation.

The ultimate fate of these metabolites is likely to be further degradation, eventually leading to mineralization to carbon dioxide, water, and inorganic sulfate. However, some intermediate metabolites may exhibit transient persistence in the environment. The specific metabolites formed and their persistence will depend on the environmental conditions and the microbial communities present.

Future Research Directions and Unexplored Avenues for 1 Methylsulfanyl Non 1 Ene Chemistry

Novel Catalytic Transformations of 1-(Methylsulfanyl)non-1-ene

The exploration of new catalytic methods to functionalize this compound is a primary area for future research. The presence of the vinyl sulfide (B99878) moiety offers a rich platform for a variety of catalytic transformations that could lead to a diverse array of valuable chemical entities.

One promising direction is the development of asymmetric hydrofunctionalization reactions . While hydrothiolation and hydroarylation of vinyl ethers have been achieved with high enantioselectivity, the application of similar strategies to long-chain vinyl sulfides like this compound remains a significant opportunity. rsc.orgnih.govacs.orgtudelft.nl Catalytic systems employing chiral transition metal complexes, such as those based on iridium or rhodium, could potentially enable the enantioselective addition of nucleophiles across the double bond, leading to chiral thioethers. rsc.orgresearchgate.net These chiral products could serve as valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Photocatalysis represents another frontier for activating this compound. Visible-light-mediated reactions offer mild and sustainable alternatives to traditional thermal methods. nih.govrsc.org Future work could focus on developing photocatalytic systems for the addition of various radical species across the double bond of this compound. For instance, the generation of thiyl radicals from thiols under purple light irradiation has been shown to facilitate anti-Markovnikov functionalization of alkenes, a strategy that could be adapted for this substrate. nih.gov Furthermore, photoredox catalysis could enable novel cross-coupling reactions, expanding the synthetic utility of this compound. rsc.org

Olefin metathesis is a powerful tool for carbon-carbon bond formation, yet its application to vinyl sulfides is not extensively documented. acs.orgacs.org Investigating the cross-metathesis of this compound with other olefins using state-of-the-art ruthenium or molybdenum catalysts could open pathways to novel, long-chain functionalized vinyl sulfides. acs.orgresearchgate.net Challenges such as catalyst poisoning by the sulfur atom will need to be addressed, potentially through the design of more robust catalyst systems.

Finally, exploring C-S bond cleavage and functionalization in this compound presents an intriguing, albeit challenging, research avenue. chemrxiv.org While C(sp²)-S bonds are generally robust, catalytic systems that can activate and cleave this bond would allow for the development of novel thioether exchange reactions, providing a new disconnection approach in retrosynthetic analysis.

Integration of this compound into Advanced Materials Design

The unique properties of sulfur-containing polymers, such as high refractive indices, thermal stability, and metal-binding capabilities, make them attractive for a range of advanced material applications. wiley-vch.dersc.orgacs.orggoogle.comrsc.org this compound, with its polymerizable vinyl group and a long alkyl chain, is a promising monomer for the design of novel functional polymers.

Future research should focus on the polymerization and copolymerization of this compound. The long nonyl side chain could impart unique properties to the resulting polymers, such as increased solubility in nonpolar solvents and altered mechanical properties. Investigating various polymerization techniques, including radical, cationic, and coordination polymerization, will be crucial to control the molecular weight, architecture, and properties of the resulting poly(this compound).

The incorporation of this compound into copolymers could lead to materials with tunable properties. For instance, copolymerization with monomers containing other functional groups could result in materials with tailored refractive indices, dielectric constants, or self-healing capabilities. wiley-vch.de The sulfur atoms in the polymer backbone or side chains can also act as coordination sites for metal ions, suggesting potential applications in areas such as catalysis, sensing, or environmental remediation. acs.org

Furthermore, the development of degradable sulfur-containing polymers is an area of growing interest due to environmental concerns. rsc.org By designing polymers based on this compound with cleavable linkages, it may be possible to create new materials that are both functional and environmentally benign. The long alkyl chain might also influence the degradation profile of such polymers.

Mechanistic Studies of Under-Explored Reactions of this compound

A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods. While the general reactivity of vinyl sulfides is known, the influence of the long alkyl chain on reaction pathways and selectivity is a key area for future mechanistic investigation.

Cycloaddition reactions are a powerful tool for the construction of cyclic compounds. The enantioselective [4+2] cycloaddition of vinyl sulfides with ortho-quinone methides has been reported, and exploring similar reactions with this compound is a logical next step. acs.orgresearchgate.net Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the role of the long alkyl chain in influencing the stereoselectivity and reactivity of these cycloadditions. nih.gov The vinylcyclopropane (B126155) [3+2] cycloaddition is another intriguing reaction class that could be explored. uni-mainz.de

The behavior of this compound in radical reactions also warrants detailed mechanistic investigation. The formation of vinyl and sulfur-centered radicals from vinyl sulfides has been demonstrated, and understanding the stability and reactivity of the radicals derived from this compound is crucial. nih.govnih.govresearchgate.net Mechanistic probes and computational studies could shed light on the pathways of radical addition, fragmentation, and cyclization reactions involving this substrate. princeton.edu For example, the radical-mediated thiodesulfonylation of vinyl sulfones provides a route to vinyl sulfides, and a deeper mechanistic understanding of the reverse process with this compound could lead to new synthetic transformations. nih.gov

Finally, investigating uncommon transformations of this compound could reveal novel reactivity. For example, exploring its behavior under various oxidation conditions could lead to the selective formation of the corresponding vinyl sulfoxide (B87167) or vinyl sulfone, which are themselves valuable synthetic intermediates. Understanding the factors that control the level of oxidation would be a key mechanistic challenge.

Theoretical Prediction of Novel Reactivity Patterns for this compound

Computational chemistry provides a powerful tool for predicting and understanding the reactivity of molecules. rsc.org Applying theoretical methods to this compound can guide experimental efforts and accelerate the discovery of new reactions and properties.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various reagents. researchgate.netwhiterose.ac.uk By calculating properties such as molecular orbital energies, electrostatic potential maps, and Fukui functions, researchers can gain insights into the preferred sites for electrophilic and nucleophilic attack. This information can be used to predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and hydrofunctionalizations. mdpi.com

Modeling reaction mechanisms using computational methods can provide detailed insights into the transition states and intermediates of potential reactions of this compound. researchgate.netresearchgate.netacs.org For example, DFT calculations could be used to explore the energy profiles of different catalytic cycles for the hydrofunctionalization of this compound, helping to identify the most promising catalysts and reaction conditions. rsc.org Similarly, computational studies can elucidate the mechanisms of radical reactions, providing a basis for controlling their outcomes. nih.gov

The prediction of material properties through computational modeling is another exciting avenue. By simulating the properties of polymers derived from this compound, such as their conformational preferences, packing in the solid state, and electronic properties, researchers can guide the design of new materials with desired characteristics. This predictive approach can significantly reduce the experimental effort required to develop new advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.